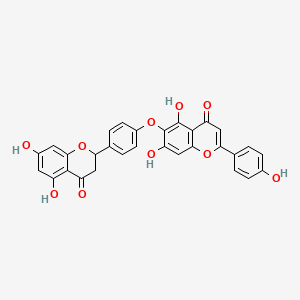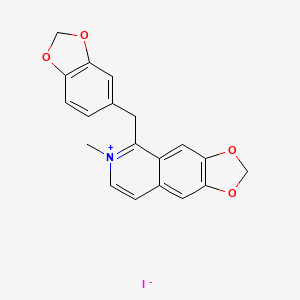
Escholamine iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Escholamine iodide, also known as ECI, is a synthetic derivative of the naturally occurring hormone escholamine. It is an important molecule for both research and clinical applications, due to its ability to modulate neurotransmitter release and its potential to be used as a therapeutic agent. ECI is a potent agonist of the muscarinic receptor, and it is used in both in vitro and in vivo studies to investigate the physiological effects of muscarinic receptor activation. This article will provide an overview of ECI, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Wissenschaftliche Forschungsanwendungen
Ion Chromatography and Mass Spectrometry for Iodide Analysis : Buchberger et al. (2003) investigated the use of ion-exchange chromatography hyphenated with mass spectrometric detection for determining iodide in urine. This study highlights the utility of such methods for trace analysis of iodide, which can be relevant in medical and environmental contexts (Buchberger et al., 2003).
Iodide Ion Trapping for Extraction from Solutions : Luo et al. (2020) focused on the effective extraction of iodide ions from dilute solutions using an electroactive trapping film. This research is significant in the context of environmental safety, particularly in handling radioactive wastewater (Luo et al., 2020).
Cholinesterases Characterization in Fish : Monteiro et al. (2005) characterized cholinesterases in fish tissues using substrates including propionylthiocholine iodide. This study provides insights into the use of iodide in biochemical assays for environmental biomonitoring (Monteiro et al., 2005).
Total Organic Iodine Measurement in Water : Pan and Zhang (2013) developed a new approach for measuring total organic iodine in water samples, which is crucial for assessing the toxicity of iodinated disinfection byproducts (Pan & Zhang, 2013).
Protein Fluorescence Quenching by Iodide Ion : Lehrer (1971) studied the effect of iodide on the fluorescence of tryptophyl compounds, providing valuable insights into the use of iodide ions in protein chemistry (Lehrer, 1971).
Eigenschaften
IUPAC Name |
5-(1,3-benzodioxol-5-ylmethyl)-6-methyl-[1,3]dioxolo[4,5-g]isoquinolin-6-ium;iodide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16NO4.HI/c1-20-5-4-13-8-18-19(24-11-23-18)9-14(13)15(20)6-12-2-3-16-17(7-12)22-10-21-16;/h2-5,7-9H,6,10-11H2,1H3;1H/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYBIHBWVGXQEJG-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=C(C2=CC3=C(C=C2C=C1)OCO3)CC4=CC5=C(C=C4)OCO5.[I-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16INO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Escholamine iodide | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

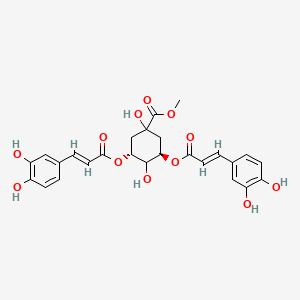

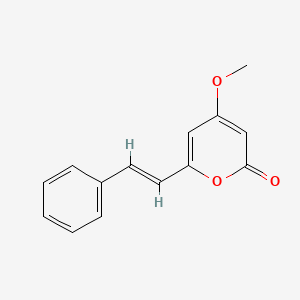
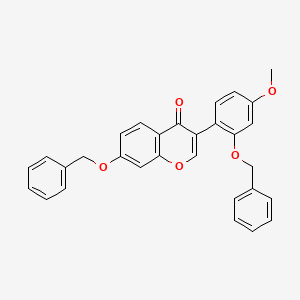
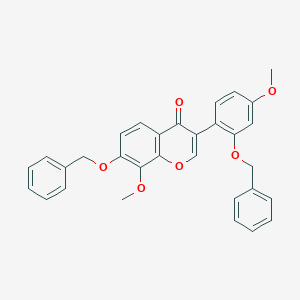
![7-(Benzyloxy)-3-(6-(benzyloxy)benzo[d][1,3]dioxol-5-yl)-4H-chromen-4-one](/img/structure/B600320.png)
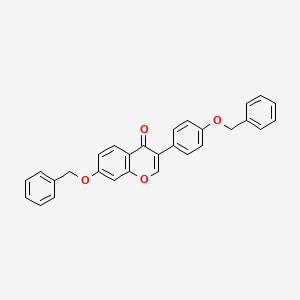
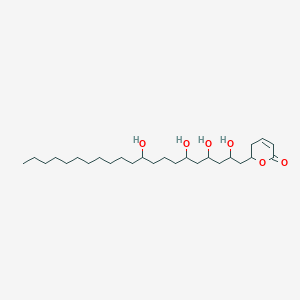
![8-[5-(5,7-Dihydroxy-4-oxo-2,3-dihydrochromen-2-yl)-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B600323.png)
